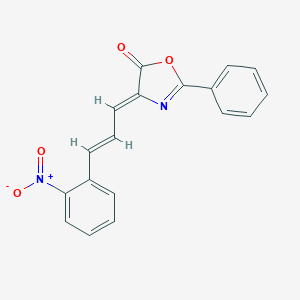
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a nitro group attached to a phenyl ring, an allylidene group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an appropriate reagent, such as ammonium acetate, to yield the desired oxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Catalysts: Ammonium acetate, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-[2-(3-Nitro-phenyl)-vinyl]-1-methyl-pyridinium iodide: Similar in structure but contains a pyridinium ring instead of an oxazole ring.
2-Phenyl-4H-oxazol-5-one: Lacks the nitro and allylidene groups, making it less reactive in certain chemical reactions.
Uniqueness
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of both the nitro group and the oxazole ring, which confer distinct chemical reactivity and potential biological activity
特性
分子式 |
C18H12N2O4 |
|---|---|
分子量 |
320.3g/mol |
IUPAC名 |
(4Z)-4-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H12N2O4/c21-18-15(19-17(24-18)14-8-2-1-3-9-14)11-6-10-13-7-4-5-12-16(13)20(22)23/h1-12H/b10-6+,15-11- |
InChIキー |
VEUIMDACLPJDDY-RCTBWUFCSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide](/img/structure/B401305.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]propanamide](/img/structure/B401306.png)
![N-[2,2,2-Trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl]-butyramide](/img/structure/B401307.png)
![N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]butanamide](/img/structure/B401309.png)
![N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide](/img/structure/B401311.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B401313.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B401314.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}propanamide](/img/structure/B401315.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B401319.png)

![N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}-1-naphthamide](/img/structure/B401322.png)
![N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B401324.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}-1-naphthamide](/img/structure/B401326.png)
